(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane

Organosulfur chemistry Synthetic intermediate Physicochemical property

This compound's distinct 2,6-dibromo substitution pattern, combined with a 4-isopropyl group, creates a sterically congested environment around the methylsulfanyl functionality. This unique architecture enables chemoselective, sequential palladium-catalyzed cross-coupling reactions—a capability not available with generic or symmetric analogs. The methylsulfanyl group is a versatile precursor for sulfoxide/sulfone synthesis, while its high LogP (5.38) ensures relevant partitioning behavior for advanced SAR studies.

Molecular Formula C10H12Br2S
Molecular Weight 324.08 g/mol
CAS No. 2624416-86-8
Cat. No. B6286985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane
CAS2624416-86-8
Molecular FormulaC10H12Br2S
Molecular Weight324.08 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)Br)SC)Br
InChIInChI=1S/C10H12Br2S/c1-6(2)7-4-8(11)10(13-3)9(12)5-7/h4-6H,1-3H3
InChIKeyIFNDJMDNSDNHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane CAS 2624416-86-8 | C10H12Br2S Technical Specification & Procurement Data


(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane (CAS 2624416-86-8) is an organosulfur building block with the molecular formula C10H12Br2S, a molecular weight of 324.07 g/mol, and is commercially available at 98% purity from multiple research chemical suppliers [1] . The compound features a 1,3-dibromo-substituted aromatic core with a methylsulfanyl group at the 2-position and an isopropyl substituent at the 5-position . Its calculated LogP is 5.38, indicating substantial hydrophobicity relevant to partitioning behavior in synthetic and analytical applications .

Why (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane Cannot Be Casually Replaced by Generic Analogs


Substituting (2,6-dibromo-4-isopropylphenyl)(methyl)sulfane with a generic analog—such as a monobromo variant (e.g., 3-bromo-5-isopropylphenyl methyl sulfane, MW 245.18) or a 2,4-dibromo positional isomer (e.g., (2,4-dibromophenyl)methyl sulfide, CAS 345635-35-0, MW 282.00)—fundamentally alters the steric and electronic landscape of the aromatic scaffold [1] . The 2,6-dibromo substitution pattern, in conjunction with the 4-isopropyl group, creates a uniquely congested steric environment around the methylsulfanyl functionality that influences regioselectivity in subsequent metalation and cross-coupling reactions [2]. The significantly higher molecular weight (324.07 vs. 245.18 for monobromo analogs) and elevated LogP (5.38) further distinguish this compound's physicochemical profile, affecting solubility, chromatographic behavior, and membrane permeability characteristics .

(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane CAS 2624416-86-8: Quantifiable Differentiation Evidence vs. Comparators


Molecular Weight Differentiation: 2,6-Dibromo-4-isopropylphenyl Methyl Sulfane vs. Monobromo Analogs

The molecular weight of (2,6-dibromo-4-isopropylphenyl)(methyl)sulfane is 324.07 g/mol, representing a 32.2% increase over the monobromo analog (3-bromo-5-isopropylphenyl)(methyl)sulfane (MW 245.18) and a 14.9% increase over the 2,4-dibromo positional isomer (MW 282.00) [1] . This substantial mass difference enables definitive analytical discrimination via LC-MS or GC-MS and directly affects molar calculations for stoichiometric reactions.

Organosulfur chemistry Synthetic intermediate Physicochemical property

Lipophilicity Differentiation: LogP 5.38 vs. Class Benchmark

The calculated LogP of (2,6-dibromo-4-isopropylphenyl)(methyl)sulfane is 5.38, significantly exceeding typical aryl methyl sulfides (LogP range 2.0–3.5) and the monobromo analog (3-bromo-5-isopropylphenyl)(methyl)sulfane (estimated LogP ~3.8 based on structural contribution) . This elevated lipophilicity is directly attributable to the combined effect of the 2,6-dibromo substitution and the 4-isopropyl group.

Hydrophobicity Drug discovery Chromatography

Metalation Regioselectivity: 2,6-Dibromo Scaffold Provides Defined Orthogonal Reactivity

In the metalation of bromo(alkylthio)benzenes, the 2,6-dibromo substitution pattern establishes a defined orthogonal reactivity profile distinct from monobromo or other dibromo positional isomers [1]. Monobromo analogs undergo competitive αS-metalation and ortho-metalation, leading to product mixtures; the 2,6-dibromo arrangement suppresses αS-metalation and directs metal-halogen exchange preferentially to one position, enabling sequential functionalization strategies not feasible with simpler analogs [1].

Metal-halogen exchange Regioselective functionalization Organolithium chemistry

(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane: Verified Research & Industrial Application Scenarios


Synthesis of Orthogonally Functionalized Biaryl Scaffolds via Sequential Cross-Coupling

The 2,6-dibromo substitution pattern in (2,6-dibromo-4-isopropylphenyl)(methyl)sulfane provides two chemically distinct C-Br bonds suitable for sequential palladium-catalyzed cross-coupling reactions [1]. The steric differentiation between the two bromine positions (due to adjacent methylsulfanyl and isopropyl groups) enables chemoselective coupling strategies—the less hindered position can be coupled first under mild conditions, followed by activation of the second position under more forcing conditions or with a different coupling partner [2]. This sequential functionalization capability is not available with symmetric 2,6-dibromoarenes lacking the additional methylsulfanyl substituent.

Precursor to Sterically Hindered Sulfoxide and Sulfone Derivatives

The methylsulfanyl group of (2,6-dibromo-4-isopropylphenyl)(methyl)sulfane serves as a versatile precursor to the corresponding sulfoxide and sulfone via controlled oxidation [1]. The presence of the 2,6-dibromo and 4-isopropyl substituents creates a sterically congested environment around the sulfur center, which can influence the stereochemical outcome of asymmetric sulfoxidation reactions [2]. The high LogP (5.38) of the sulfide also translates to elevated lipophilicity in derived sulfoxides/sulfones, potentially advantageous for applications requiring non-polar solubility or membrane interactions.

Building Block for Agrochemical and Pharmaceutical Intermediate Libraries

The structural motif of (2,6-dibromo-4-isopropylphenyl)(methyl)sulfane—featuring an alkylthio group on a 2,6-dibromo-4-alkylphenyl scaffold—appears in patent literature describing substituted dialkylphenyl alkyl sulfides and related sulfoxides/sulfones with selective herbicidal activity [1]. This compound serves as a versatile core for constructing libraries of analogs for structure-activity relationship (SAR) studies. The commercial availability at 98% purity from multiple suppliers supports reproducible synthesis of derivative libraries [2].

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